Cas no 1049421-23-9 (N-tert-butyl-N'-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide)

N-tert-butyl-N'-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide is a specialized organic compound featuring a piperazine core linked to a methoxyphenyl group and an ethanediamide moiety. Its structural design confers potential utility as an intermediate in pharmaceutical synthesis, particularly for compounds targeting neurological or cardiovascular pathways. The tert-butyl group enhances steric stability, while the methoxyphenyl and piperazine components may contribute to receptor-binding affinity. This compound is characterized by its high purity and well-defined molecular architecture, making it suitable for research applications requiring precise chemical modifications. Its synthetic versatility allows for further derivatization, supporting investigations into structure-activity relationships.
N-tert-butyl-N'-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide structure
1049421-23-9 structure
商品名:N-tert-butyl-N'-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide
CAS番号:1049421-23-9
MF:C19H30N4O3
メガワット:362.466504573822
CID:6220413
PubChem ID:42268889

N-tert-butyl-N'-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide 化学的及び物理的性質

名前と識別子

    • N-tert-butyl-N'-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide
    • AKOS024504461
    • 1049421-23-9
    • N'-tert-butyl-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]oxamide
    • VU0640089-1
    • N1-(tert-butyl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide
    • F5266-0315
    • インチ: 1S/C19H30N4O3/c1-19(2,3)21-18(25)17(24)20-9-10-22-11-13-23(14-12-22)15-7-5-6-8-16(15)26-4/h5-8H,9-14H2,1-4H3,(H,20,24)(H,21,25)
    • InChIKey: SSNUWEFIKWXVKY-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1C=CC=CC=1N1CCN(CCNC(C(NC(C)(C)C)=O)=O)CC1

計算された属性

  • せいみつぶんしりょう: 362.23179083g/mol
  • どういたいしつりょう: 362.23179083g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 26
  • 回転可能化学結合数: 6
  • 複雑さ: 470
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 73.9Ų

N-tert-butyl-N'-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5266-0315-10μmol
N-tert-butyl-N'-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide
1049421-23-9
10μmol
$69.0 2023-09-10
Life Chemicals
F5266-0315-3mg
N-tert-butyl-N'-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide
1049421-23-9
3mg
$63.0 2023-09-10
Life Chemicals
F5266-0315-1mg
N-tert-butyl-N'-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide
1049421-23-9
1mg
$54.0 2023-09-10
Life Chemicals
F5266-0315-10mg
N-tert-butyl-N'-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide
1049421-23-9
10mg
$79.0 2023-09-10
Life Chemicals
F5266-0315-5mg
N-tert-butyl-N'-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide
1049421-23-9
5mg
$69.0 2023-09-10
Life Chemicals
F5266-0315-2μmol
N-tert-butyl-N'-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide
1049421-23-9
2μmol
$57.0 2023-09-10
Life Chemicals
F5266-0315-2mg
N-tert-butyl-N'-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide
1049421-23-9
2mg
$59.0 2023-09-10
Life Chemicals
F5266-0315-30mg
N-tert-butyl-N'-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide
1049421-23-9
30mg
$119.0 2023-09-10
Life Chemicals
F5266-0315-20μmol
N-tert-butyl-N'-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide
1049421-23-9
20μmol
$79.0 2023-09-10
Life Chemicals
F5266-0315-15mg
N-tert-butyl-N'-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide
1049421-23-9
15mg
$89.0 2023-09-10

N-tert-butyl-N'-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide 関連文献

N-tert-butyl-N'-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamideに関する追加情報

Comprehensive Overview of N-tert-butyl-N'-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide (CAS No. 1049421-23-9)

N-tert-butyl-N'-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide, with the CAS number 1049421-23-9, is a specialized organic compound that has garnered significant interest in pharmaceutical and biochemical research. This compound belongs to the class of piperazine derivatives, which are widely recognized for their potential applications in drug discovery and development. The unique structural features of this molecule, including the tert-butyl group and the methoxyphenyl moiety, contribute to its distinct physicochemical properties and biological activity.

In recent years, the scientific community has shown growing interest in piperazine-based compounds due to their versatility in medicinal chemistry. Researchers are particularly focused on understanding how structural modifications, such as the incorporation of a tert-butyl group or an ethanediamide linker, can influence the compound's pharmacokinetics and pharmacodynamics. This has led to increased searches for terms like "piperazine derivatives in drug design" and "CAS 1049421-23-9 applications," reflecting the demand for detailed information on such molecules.

The compound's methoxyphenyl group is another critical feature that has drawn attention. This moiety is often associated with enhanced binding affinity to certain biological targets, making it a valuable component in the development of receptor modulators. Given the rising popularity of GPCR-targeted therapies (G protein-coupled receptors), many researchers are exploring how N-tert-butyl-N'-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide might interact with these receptors. Searches for "GPCR ligands with piperazine cores" and "methoxyphenyl piperazine derivatives" highlight this trend.

From a synthetic chemistry perspective, the preparation of CAS 1049421-23-9 involves multi-step organic reactions, including amide bond formation and piperazine ring functionalization. These processes are frequently discussed in forums and research papers, with queries such as "synthesis of N-tert-butyl ethanediamide derivatives" and "optimization of piperazine-ethyl linker reactions" being common among chemists. The compound's tert-butyl group also introduces steric considerations, which are crucial for achieving high yields and purity.

Beyond its chemical synthesis, N-tert-butyl-N'-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide has potential applications in neuropharmacology. The piperazine-ethyl linker is a recurring motif in compounds targeting neurotransmitter systems, leading to searches like "piperazine derivatives for CNS disorders" and "neuroactive small molecules with CAS 1049421-23-9." While the exact mechanisms remain under investigation, the compound's structural similarity to known neurotransmitter analogs suggests promising avenues for future research.

In the context of drug discovery, the demand for novel scaffolds and bioisosteres has never been higher. N-tert-butyl-N'-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide offers a unique combination of lipophilic (tert-butyl) and polar (ethanediamide) groups, making it a candidate for lead optimization programs. Keywords such as "drug-like properties of piperazine derivatives" and "CAS 1049421-23-9 in medicinal chemistry" reflect this interest.

Finally, the compound's CAS number 1049421-23-9 serves as a critical identifier for researchers and regulatory bodies. Accurate documentation of chemical identifiers is essential for reproducibility and safety in scientific studies. Searches for "CAS registry number lookup" and "chemical databases for piperazine derivatives" underscore the importance of reliable data sources in modern research.

In summary, N-tert-butyl-N'-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide (CAS No. 1049421-23-9) represents a fascinating subject of study in both chemical synthesis and pharmacological research. Its structural complexity and potential applications continue to drive scientific inquiry, making it a compound of enduring relevance in the life sciences.

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